Tolbutamide (sodium)
Description
Historical Chemical Development and Context of Sulfonylureas
The journey of sulfonylureas from their initial discovery to their application in scientific research is a testament to serendipity in chemical observation and subsequent targeted innovation.
The history of sulfonylureas began with research into sulfonamide antibiotics. In 1942, French chemist Marcel Janbon and his colleagues, while studying a sulfonamide compound for the treatment of typhoid, observed that it induced hypoglycemic states in patients, sometimes leading to convulsions and coma. wikipedia.orgdiabetesjournals.orgbjd-abcd.comdiabetesonthenet.com This compound was identified as para-amino-sulfonamide-isopropyl-thiodiazole (specifically 2254RP, later known as carbutamide). diabetesjournals.orgbjd-abcd.com
This accidental discovery prompted further investigation by physiologist Auguste Loubatières, who confirmed in animal studies that these aryl sulfonylurea compounds stimulated the release of insulin (B600854) from the pancreas. diabetesjournals.orgbjd-abcd.com This established the fundamental mechanism of action and shifted the focus toward developing related compounds specifically for their hypoglycemic properties. The earliest sulfonylureas were thus repurposed from their original antibacterial intent, marking a pivotal innovation in medicinal chemistry. researchgate.net
Following the discovery of carbutamide's potent hypoglycemic activity, concerns about its toxicity led chemists to seek safer alternatives. This led to the synthesis of tolbutamide (B1681337), which was one of the first sulfonylureas to be marketed for its glucose-lowering properties in Germany in the 1950s. diabetesjournals.orgyouthmedicaljournal.com
Chemically, tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide) represented a key structural modification from carbutamide (B1668437). pharmacompass.comnist.gov The para-amino group of carbutamide was replaced with a methyl group in tolbutamide, which reduced the compound's toxicity. youthmedicaljournal.com This modification defined tolbutamide as a cornerstone of the "first-generation" sulfonylureas. nih.govnih.gov These early compounds are characterized by relatively simple substitutions on the benzene (B151609) and urea (B33335) moieties of the core sulfonylurea structure. acpjournals.org Tolbutamide sodium is the water-soluble salt form, which is frequently used for intravenous preparations in diagnostic research. chemicalbook.com
Table 1: Key Properties of Tolbutamide Sodium
| Property | Value |
| Chemical Formula | C12H17N2NaO3S nih.gov |
| Molecular Weight | 292.33 g/mol nih.gov |
| IUPAC Name | sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide nih.gov |
| Classification | First-Generation Sulfonylurea nih.gov |
| Parent Compound | Tolbutamide nih.gov |
The chemical structure of sulfonylureas evolved significantly after the introduction of the first-generation compounds. The primary distinction between generations lies in the complexity of the substituent groups attached to the parent sulfonylurea backbone, which in turn affects their potency. acpjournals.orgnih.gov
First-Generation Sulfonylureas: Compounds like tolbutamide, chlorpropamide, and tolazamide (B1682395) feature relatively small, non-polar R-group substitutions on the benzene ring (e.g., a methyl group for tolbutamide, a chlorine atom for chlorpropamide). youthmedicaljournal.comresearchgate.net
Second-Generation Sulfonylureas: Introduced later, these compounds, including glibenclamide (glyburide), glipizide (B1671590), and gliclazide, possess a much larger and more complex substituent group at the para-position of the benzene ring. youthmedicaljournal.comnih.gov This larger group results in a significant increase in hypoglycemic potency compared to the first-generation agents. researchgate.netyouthmedicaljournal.com For example, the bulky cyclohexyl-containing moiety in glibenclamide contributes to its much higher binding affinity for its target receptor.
Third-Generation Sulfonylureas: Glimepiride is sometimes classified as a third-generation agent due to further structural modifications that differentiate its interaction with the target receptor. nih.govnih.govbeyondtype1.org
This evolution highlights a clear trend in medicinal chemistry of modifying a lead compound to enhance its potency and refine its pharmacological profile. The second-generation agents are structurally more complex and exhibit greater potency than first-generation compounds like tolbutamide. nih.gov
Table 2: Structural and Potency Comparison of Sulfonylurea Generations
| Compound | Generation | Key Structural Feature (R-group on benzene ring) | Relative Potency |
| Tolbutamide | First | -CH₃ (Methyl group) youthmedicaljournal.com | Low |
| Chlorpropamide | First | -Cl (Chlorine atom) youthmedicaljournal.com | Low to Intermediate |
| Glibenclamide | Second | Complex amide-containing cyclohexyl ring youthmedicaljournal.com | High |
| Glipizide | Second | Pyrazine-carboxamido-ethyl group nih.gov | High |
Molecular Basis of Action in Glucose Homeostasis Research
Sulfonylureas, including tolbutamide, have been invaluable as chemical probes to elucidate the intricate mechanisms of insulin secretion and glucose regulation at the molecular level.
From a chemical pharmacology standpoint, insulin secretion from pancreatic beta-cells is a tightly regulated process initiated by changes in cellular metabolism. The central player in this mechanism is the ATP-sensitive potassium (KATP) channel. diabetesjournals.orgnih.gov
Glucose Metabolism and ATP Production: When extracellular glucose levels rise, glucose enters the beta-cell and is metabolized through glycolysis and the Krebs cycle, leading to an increase in the intracellular concentration of adenosine (B11128) triphosphate (ATP) and a decrease in adenosine diphosphate (B83284) (ADP).
KATP Channel Closure: The KATP channel is an octameric protein complex. acs.org An elevated ATP/ADP ratio causes ATP to bind to the channel, inducing its closure. nih.gov
Membrane Depolarization: The closure of the KATP channel prevents the efflux of positively charged potassium ions (K+), leading to a buildup of positive charge inside the cell and causing depolarization of the cell membrane. researchgate.netox.ac.uk
Calcium Influx and Insulin Exocytosis: This membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs). diabetesjournals.orgnih.gov The subsequent influx of extracellular calcium ions (Ca2+) acts as the critical intracellular signal that initiates the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. nih.govpatsnap.com
Sulfonylurea compounds have been fundamental tools for studying the insulin secretion pathway because they can bypass glucose metabolism and directly modulate the KATP channel. diabetesjournals.orgox.ac.uk Their primary mechanism of action is to bind to a specific regulatory subunit of the KATP channel known as the sulfonylurea receptor 1 (SUR1). nih.govox.ac.uk
This binding event mimics the effect of ATP, causing the KATP channel to close, which initiates the same cascade of membrane depolarization, calcium influx, and insulin release. researchgate.netpatsnap.com This property makes sulfonylureas powerful research agents for several reasons:
Isolating the KATP Channel's Role: By directly targeting the KATP channel, researchers can study its function and the downstream signaling events independently of upstream glucose metabolism.
Characterizing the Receptor: The use of radiolabeled sulfonylureas, such as [3H]-glyburide, was crucial in identifying, purifying, and characterizing the SUR1 subunit. nih.gov These studies revealed that the KATP channel is a complex of two distinct proteins: the pore-forming Kir6.2 subunit and the regulatory SUR1 subunit that functions as the sulfonylurea receptor. nih.govox.ac.uk
Differentiating Binding Affinities: Research has shown a clear quantitative difference in receptor binding between sulfonylurea generations. First-generation drugs like tolbutamide bind to the SUR1 receptor with affinities in the micromolar (μM) range, whereas more potent second-generation compounds like glibenclamide and glipizide bind in the low nanomolar (nM) range. nih.govnih.gov This difference in binding affinity correlates directly with their respective potencies in stimulating insulin secretion.
Table 3: Binding Affinities of Select Sulfonylureas to the SUR1 Receptor
| Compound | Generation | Binding Affinity (Ki) |
| Tolbutamide | First | ~30 μM nih.gov |
| Chlorpropamide | First | ~30 μM nih.gov |
| Glipizide | Second | Low nM range nih.gov |
| Glibenclamide (Glyburide) | Second | ~0.61 nM nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
473-41-6 |
|---|---|
Molecular Formula |
C12H18N2NaO3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
sodium butylcarbamoyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15); |
InChI Key |
PJBDAJOVTMHXOQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na] |
Other CAS No. |
473-41-6 |
Synonyms |
sodium (butylcarbamoyl)(tosyl)amide |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification of Tolbutamide Sodium
Established Synthetic Methodologies for Tolbutamide (B1681337) and its Salts
The industrial production of tolbutamide has relied on a few primary synthetic routes, chosen for their efficiency, yield, and scalability. These methods center on the formation of the critical urea (B33335) linkage.
One established method involves the direct reaction of p-toluenesulfonamide (B41071) with urea. patsnap.comgoogle.com This synthesis is typically performed using a melting method, also known as a dry method, which avoids the need for a reaction solvent. google.com In this process, p-toluenesulfonamide is heated with urea in the presence of a base like sodium hydroxide (B78521) (NaOH). patsnap.comgoogle.com The mixture is heated to temperatures in the range of 130–145°C, causing the reactants to melt and react. patsnap.com During the reaction, ammonia (B1221849) gas is generated and can be removed by applying a vacuum. patsnap.com After the reaction is complete, the solidified mass is dissolved in water and acidified, typically with sulfuric acid, to a pH of about 4. patsnap.comgoogle.com This causes the product, p-toluenesulfonylurea, an important intermediate for tolbutamide, to precipitate. patsnap.comgoogle.com The product is then filtered, washed, and dried. patsnap.com This method is noted for being a multi-step process with yields around 80%. google.com
Table 1: Reaction Conditions for p-Toluenesulfonylurea Synthesis via Melting Method
| Parameter | Value/Reagent | Source(s) |
| Starting Materials | p-Toluenesulfonamide, Urea, NaOH | patsnap.com, google.com |
| Molar Ratio (p-toluenesulfonamide:NaOH:urea) | 1 : 1-1.3 : 1.4-1.7 | google.com |
| Reaction Temperature | 130-145°C | patsnap.com, google.com |
| Reaction Time | ~95-100 minutes | patsnap.com |
| Work-up Procedure | Dissolution in water, acidification with H₂SO₄ to pH 4 | patsnap.com, google.com |
| Purity of Product | 98.9% - 99.9% | patsnap.com |
A more direct and widely cited method for synthesizing tolbutamide is the coupling of p-toluenesulfonamide with butyl isocyanate. mypharmaguide.comchemicalbook.com This reaction forms the 1-butyl-3-p-toluenesulfonylurea structure in a single step. chemicalbook.com The synthesis is an addition reaction where the nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbonyl carbon of the isocyanate. mypharmaguide.com The reaction can be carried out by first forming the sodium salt of p-toluenesulfonamide, which then reacts with butyl isocyanate. chemicalbook.com Alternatively, the reaction can be conducted in a solvent like tetrahydrofuran (B95107) in the presence of a base such as triethylamine, which acts as a catalyst. mypharmaguide.com The reaction is often initiated at a low temperature (0°C) and then allowed to proceed at a slightly elevated temperature (35-45°C) for several hours to ensure completion. mypharmaguide.com
Table 2: Reaction Conditions for Tolbutamide Synthesis via Isocyanate Coupling
| Parameter | Reagents/Conditions | Source(s) |
| Reactants | p-Toluenesulfonamide, Butyl isocyanate | mypharmaguide.com, chemicalbook.com |
| Base/Catalyst | Triethylamine or formation of sodium salt | mypharmaguide.com, chemicalbook.com |
| Solvent | Tetrahydrofuran | mypharmaguide.com |
| Temperature | 0°C initially, then raised to 35-45°C | mypharmaguide.com |
| Final Purification | Recrystallization from Diethyl ether | mypharmaguide.com |
Several other synthetic strategies for tolbutamide have been developed to circumvent issues with traditional routes, such as the use of hazardous reagents like isocyanates.
Multi-step Synthesis from Toluene (B28343) : A foundational synthesis begins with toluene. youtube.com Toluene is first reacted with chlorosulfonic acid to produce p-toluenesulfonyl chloride. This intermediate is then treated with ammonia to form p-toluenesulfonamide. The sulfonamide is subsequently reacted with ethyl chloroformate in the presence of pyridine, followed by reaction with butylamine (B146782) to yield the final tolbutamide product. youtube.com
Reaction of p-Toluenesulfonyl Chloride with Urea : An alternative route involves a one-step condensation reaction between p-toluenesulfonyl chloride and urea in a solvent such as dichloroethane. google.com This method avoids the pre-synthesis of p-toluenesulfonamide from the sulfonyl chloride. After the condensation, a sodium hydroxide solution is added to neutralize the hydrogen chloride byproduct, which causes the product to precipitate. google.com This process is reported to achieve yields greater than 90%. google.com
Use of Carbamate (B1207046) Derivatives : To avoid the use of hazardous isocyanates, safer alternatives like N-substituted carbamates can be used. researchgate.net In one such method, the salt of p-toluenesulfonamide (prepared using a base like potassium tert-butoxide in a solvent like DMSO) is reacted with a suitable carbamate to produce the sulfonylurea moiety. researchgate.net This approach has been applied to the synthesis of related sulfonylurea drugs and offers a safer process. researchgate.net
Purification Techniques in Tolbutamide Sodium Synthesis
The purity of the final tolbutamide product is critical. After synthesis, crude tolbutamide is subjected to various purification steps. A common and effective method is recrystallization. For instance, tolbutamide synthesized via the isocyanate route can be recrystallized using diethyl ether. mypharmaguide.com
Official monographs provide detailed procedures for purification and quality control. nihs.go.jp These include tests to limit impurities such as acids, chlorides, and sulfates. For example, to test for acidic impurities, a sample is warmed with water, and the filtrate's pH is checked. nihs.go.jp Purity is also assessed by determining the melting point, which for tolbutamide is between 126-132°C. nihs.go.jp A common assay method involves dissolving the tolbutamide sample in neutralized ethanol (B145695) and water, followed by titration with a standardized solution of sodium hydroxide using phenolphthalein (B1677637) as an indicator. nihs.go.jp For analytical purposes, high-performance liquid chromatography (HPLC) is a powerful technique used for the simultaneous determination and quantification of tolbutamide and its metabolites, ensuring high purity of the compound. nih.gov
Table 3: Purity Specifications for Tolbutamide
| Test | Specification | Source |
| Assay | Not less than 99.0% of C₁₂H₁₈N₂O₃S (dried) | nihs.go.jp |
| Melting Point | 126-132°C | nihs.go.jp |
| Loss on drying | Not more than 0.5% | nihs.go.jp |
| Residue on ignition | Not more than 0.10% | nihs.go.jp |
| Heavy Metals | Not more than 10 ppm | nihs.go.jp |
Chemical Reactivity and Derivatization Strategies
The tolbutamide molecule possesses several reactive sites that can be targeted for chemical modification or derivatization. The structure contains an acidic N-H proton on the sulfonamide group, a nucleophilic nitrogen, and an electrophilic carbonyl carbon within the urea moiety.
Nucleophilic substitution reactions are fundamental to the synthesis of tolbutamide, where the nitrogen atom of p-toluenesulfonamide acts as a nucleophile. thermofisher.com The reactivity of the tolbutamide molecule itself allows for further derivatization.
The sulfonamide proton is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile. This reactivity is exploited in derivatization strategies. For example, tolbutamide has been modified by reaction with potassium bicarbonate in an aqueous solution. researchgate.net In this reaction, the deprotonated tolbutamide can then react with other electrophiles. This principle is key to creating analogs of the parent molecule. The nitrogen atoms in the urea linkage can also exhibit nucleophilic character, although they are generally less reactive than the deprotonated sulfonamide nitrogen due to resonance delocalization with the adjacent carbonyl group.
Conversely, the carbonyl carbon of the urea group is an electrophile and can be attacked by strong nucleophiles, though this can lead to the cleavage of the urea linkage under harsh conditions. The aromatic ring, being substituted with a deactivating sulfonyl group, is not prone to typical electrophilic aromatic substitution but could potentially undergo nucleophilic aromatic substitution under specific, forcing conditions, though this is not a common derivatization pathway. The primary strategies for derivatization focus on the nucleophilicity of the sulfonamide nitrogen after deprotonation. researchgate.netncats.io
Hydrolysis Reactions
Tolbutamide, as a sulfonylurea, contains both amide and sulfonylurea moieties, which makes it susceptible to degradation through hydrolysis. researchgate.net The rate and products of hydrolysis are influenced by pH. Under acidic and neutral conditions, sulfonylureas typically hydrolyze to form a sulfonamide and an amine, accompanied by the release of carbon dioxide. researchgate.net
In the metabolic context, tolbutamide is primarily metabolized in the liver. The main pathway involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is then further oxidized to the carboxylic acid metabolite, 1-butyl-3-p-carboxyphenylsulfonylurea. drugbank.comnih.gov This process of methyl-hydroxylation followed by oxidation is the major metabolic route. nih.gov While not a direct hydrolysis of the sulfonylurea bond, this metabolic degradation in an aqueous biological environment is a critical pathway for the compound's transformation.
Exploration of Diethylamine and Triethoxysilyl Derivatives
Chemical modification of the tolbutamide structure has been explored to develop new analogues. One such study focused on synthesizing derivatives by substituting the butylamine side chain of tolbutamide. nih.govcolab.ws Two new analogues were created using 3-diethylamino-1-propylamine and 3-triethoxysilyl-1-propylamine. nih.govcolab.ws The synthesis involved condensing the appropriate amine with the tolbutamide precursor, effectively replacing the original n-butylamine group. nih.govcolab.wsresearchgate.net These modifications aim to alter the molecule's properties by introducing different functional groups at the terminus of the sulfonylurea side chain. nih.govcolab.ws
The resulting derivatives, N-[[(3-diethylaminopropyl)amino]carbonyl]-4-methylbenzenesulfonamide and N-[[(3-triethoxysilylpropyl)amino]carbonyl]-4-methylbenzenesulfonamide, were synthesized and characterized to evaluate their chemical and biological profiles compared to the parent compound. nih.govcolab.ws
Table 1: Synthesized Tolbutamide Derivatives
| Parent Compound | Modifying Reagent | Resulting Derivative |
|---|---|---|
| Tolbutamide | 3-diethylamino-1-propylamine | N-[[(3-diethylaminopropyl)amino]carbonyl]-4-methylbenzenesulfonamide |
| Tolbutamide | 3-triethoxysilyl-1-propylamine | N-[[(3-triethoxysilylpropyl)amino]carbonyl]-4-methylbenzenesulfonamide |
This table summarizes the synthesis of new tolbutamide analogs by substituting the butylamine side chain. nih.govcolab.ws
Molecular Hybridization Approaches in Derivative Design
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce a new chemical entity with a modified or enhanced activity profile. nih.gov
In the context of tolbutamide, this strategy has been applied by joining the tolbutamide scaffold with a nitric oxide (NO)-donor moiety. nih.gov The goal of creating such hybrids is to combine the properties of tolbutamide with the biological actions of nitric oxide. The linkers used to connect the two parts can be designed to be either cleavable (pro-drug approach) or non-cleavable. nih.govnih.gov Researchers have used furoxan (1,2,5-oxadiazole 2-oxide) derivatives or a nitrooxy function as the NO-donor part, which is attached to the tolbutamide structure. nih.gov This creates a novel class of compounds intended for further biological investigation. nih.gov
Advanced Synthetic Approaches
Application of Supercritical Fluids in Synthesis for Micro-particle Formation
Advanced synthetic methods, such as those using supercritical fluids (SCFs), have been applied to tolbutamide for particle engineering. researchgate.netmdpi.com The Rapid Expansion of Supercritical Solutions (RESS) process is a notable technique used for the micronization of pharmaceutical compounds. researchgate.netonlinepharmacytech.info In the RESS process, the solute (tolbutamide) is first dissolved in a supercritical fluid, typically carbon dioxide (CO2), under high pressure and controlled temperature. researchgate.nettandfonline.comnih.gov This solution is then rapidly expanded through a nozzle into a chamber at a lower pressure. onlinepharmacytech.infonih.gov The sudden drop in pressure and density of the supercritical fluid causes a high degree of supersaturation, leading to the precipitation of the solute as fine micro- or nanoparticles with a narrow size distribution. researchgate.netonlinepharmacytech.info
Research has shown that RESS processing can significantly reduce the particle size of tolbutamide to the micron or sub-micron level. researchgate.nettandfonline.com The final particle size is highly dependent on various process parameters. tandfonline.com
Table 2: Influence of RESS Process Parameters on Tolbutamide Particle Size
| Parameter Change | Effect on Mean Particle Size |
|---|---|
| Decrease Extraction Temperature | Decrease |
| Increase Extraction Pressure | Decrease |
| Decrease Spray Nozzle Temperature | Decrease |
| Decrease Expansion Chamber Temperature | Decrease |
This table outlines the relationship between key RESS process variables and the resulting mean particle size of tolbutamide, based on experimental findings. tandfonline.com
Furthermore, the RESS process has been shown to induce polymorphic conversions in tolbutamide. researchgate.nettandfonline.com By manipulating the extraction conditions, it is possible to produce different polymorphic forms (specifically Forms I, II, and IV) of tolbutamide. researchgate.nettandfonline.com This demonstrates the utility of SCF technology not only for particle size reduction but also for controlling the solid-state properties of the compound. nih.gov
Molecular Mechanism of Action of Tolbutamide
Interaction with ATP-Sensitive Potassium Channels (K_ATP Channels)
The primary target of tolbutamide (B1681337) is the ATP-sensitive potassium (K_ATP) channel, a critical regulator of β-cell membrane potential and insulin (B600854) secretion. patsnap.comdrugbank.com These channels are complex proteins composed of two main subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel 6.2 (Kir6.2). nih.govdiabetesjournals.org
Binding to Sulfonylurea Receptor 1 (SUR1) Subunit
Tolbutamide initiates its action by binding with high affinity to the SUR1 subunit of the K_ATP channel. patsnap.comdrugbank.comnih.gov SUR1 is a regulatory protein and a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govox.ac.uk Research has identified a specific binding site for tolbutamide within the SUR1 subunit. nih.gov Studies using chimeric proteins of SUR1 and its cardiac isoform, SUR2A, have revealed that the C-terminal set of transmembrane domains (TMs) of SUR1 is crucial for high-affinity tolbutamide binding. nih.gov Specifically, replacing transmembrane domains 14-16 of SUR2A with the corresponding region from SUR1 confers high-affinity tolbutamide inhibition. nih.gov Further mutational analysis has pinpointed a single amino acid, a serine residue at position 1237 (S1237), as a key component of the high-affinity binding site for both tolbutamide and another sulfonylurea, glibenclamide. nih.gov The binding of tolbutamide to this site is a critical first step in the cascade of events leading to insulin release. nih.gov
Inhibition of Kir6.2 Subunit Activity
While tolbutamide binds to the SUR1 subunit, the ultimate effect is the inhibition of the pore-forming Kir6.2 subunit. nih.govresearchgate.net The Kir6.2 subunit is responsible for the passage of potassium ions across the cell membrane. diabetesjournals.org The interaction between SUR1 and Kir6.2 is allosteric; the binding of tolbutamide to SUR1 induces a change in the conformation of the entire K_ATP channel complex. patsnap.comresearchgate.net This conformational change is transmitted to the Kir6.2 subunit, leading to its closure and the cessation of potassium ion flow. nih.govresearchgate.net The sensitivity of the K_ATP channel to tolbutamide is critically dependent on the open-state stability of the channel, which can be influenced by factors such as the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.netsemanticscholar.org
Conformation Changes Leading to Channel Closure
The binding of tolbutamide to the SUR1 subunit triggers a series of conformational changes that culminate in the closure of the K_ATP channel pore. patsnap.comdrugbank.com This process effectively traps potassium ions within the β-cell. drugbank.comyoutube.com The cytoplasmic N-terminus of the Kir6.2 subunit has been shown to be involved in coupling the sulfonylurea-binding signal from SUR1 to the stabilization of a closed state of the channel. nih.gov This intricate molecular rearrangement is the pivotal event that links the pharmacological action of tolbutamide to the physiological response of the β-cell.
Cellular Depolarization and Calcium Signaling Dynamics
The closure of K_ATP channels by tolbutamide sets in motion a well-defined sequence of events involving changes in the β-cell's electrical potential and intracellular calcium concentrations.
Potassium Efflux Inhibition and Membrane Depolarization in Beta-Cells
With the K_ATP channels closed, the outward flow (efflux) of positively charged potassium ions is inhibited. drugbank.comyoutube.comphysiology.org This leads to an accumulation of positive charge inside the β-cell, causing the cell membrane to depolarize. drugbank.comyoutube.comphysiology.org This depolarization is a fundamental step in the stimulus-secretion coupling of insulin release. nih.gov Studies have shown that tolbutamide can induce this depolarization even in the absence of glucose, highlighting its direct action on the K_ATP channels. nih.govproquest.com
Intracellular Calcium-Dependent Processes (e.g., Calcium-Calmodulin Binding, Kinase Activation)
The molecular action of tolbutamide extends to influencing intracellular processes that are dependent on calcium ([Ca2+]). Following the tolbutamide-induced closure of ATP-sensitive potassium (K-ATP) channels and subsequent membrane depolarization, there is an influx of extracellular calcium into the pancreatic β-cell. patsnap.com This elevation in intracellular calcium concentration ([Ca2+]i) is a critical signaling event. patsnap.com The increased [Ca2+]i facilitates the binding of calcium to calmodulin. drugbank.com This interaction is a key step that leads to the activation of various kinases. drugbank.com
However, the direct role of tolbutamide in activating all protein kinases is not uniform. Research has shown that while tolbutamide can stimulate insulin secretion through a protein kinase C (PKC)-dependent mechanism, it does not appear to directly activate PKC. pnas.orgnih.gov Studies using purified brain PKC and extracts from MIN6 β-cells found no activation by tolbutamide. nih.gov Furthermore, tolbutamide did not cause the translocation of PKC isoforms in either intact or permeabilized β-cells, a process that is typically observed with direct PKC activators. nih.gov The stimulatory effect of tolbutamide on exocytosis is, however, blocked by the inhibition of PKC. nih.gov This suggests that while tolbutamide's action is dependent on PKC activity, it does not directly activate the enzyme itself. nih.gov
Some studies have proposed that the effects of tolbutamide on insulin secretion are primarily due to its ability to alter the concentration of cytoplasmic Ca2+ rather than changing the efficacy of Ca2+ on exocytosis. nih.gov In experiments with isolated mouse islets, tolbutamide was only effective in stimulating secretion when it caused an increase in [Ca2+]i. nih.gov
Exocytotic Processes and Insulin Granule Release
Tolbutamide directly stimulates the exocytosis of insulin-containing granules in pancreatic β-cells. patsnap.compnas.org This process is a consequence of the cascade initiated by the binding of tolbutamide to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel. patsnap.com The subsequent membrane depolarization and influx of calcium ions are crucial for promoting the fusion of insulin-containing vesicles with the cell membrane, leading to insulin release. patsnap.com
Research has demonstrated that intracellularly applied tolbutamide can accelerate exocytosis in voltage-clamped β-cells, an effect that is independent of plasma membrane K-ATP channel closure and the opening of voltage-gated Ca2+ channels. pnas.org This suggests a more direct, intracellular role for tolbutamide in the exocytotic machinery. Specifically, tolbutamide has been found to stimulate Ca2+-dependent exocytosis by binding to a high-affinity sulfonylurea receptor located in the secretory granules themselves. pnas.orgnih.gov This interaction is mediated by a 65-kDa multidrug resistance (mdr)-like protein, which is distinct from the 140-kDa sulfonylurea receptors. pnas.orgnih.gov The activation of this granular protein leads to the activation of a granular chloride (Cl−) conductance, which is thought to promote exocytosis by causing water uptake and increasing intragranular hydrostatic pressure. pnas.orgnih.gov
Studies have shown that intracellular application of tolbutamide can stimulate exocytosis by more than five-fold at a cytoplasmic Ca2+ concentration of 0.17 μM. pnas.orgnih.gov This stimulatory action is dependent on the presence of cytoplasmic Ca2+ and can be antagonized by the sulfonamide diazoxide (B193173) and the Cl−-channel blocker DIDS. pnas.orgnih.gov
| Experimental Condition | Effect on Tolbutamide-Induced Exocytosis | Reference |
| Intracellular application of tolbutamide (0.17 μM cytoplasmic Ca2+) | >5-fold stimulation of exocytosis | pnas.orgnih.gov |
| Complete absence of cytoplasmic Ca2+ | No detectable effect | pnas.orgnih.gov |
| Presence of diazoxide | Antagonism of stimulatory action | pnas.orgnih.gov |
| Presence of DIDS (Cl- channel blocker) | Antagonism of stimulatory action | pnas.orgnih.gov |
Extrapancreatic Molecular Effects
Tolbutamide enhances the uptake and utilization of glucose in peripheral tissues, such as muscle and adipose tissue. patsnap.comdrugbank.com Studies on 3T3-L1 adipocytes have shown that exposure to tolbutamide for 2-3 days leads to a 1.5 to 2-fold increase in the rate of 2-deoxyglucose uptake at various insulin concentrations. nih.gov This indicates a direct effect of tolbutamide on the glucose transport system in these cells.
Tolbutamide has been shown to decrease hepatic gluconeogenesis, the process of producing glucose in the liver. drugbank.comnih.gov In isolated perfused rat livers, tolbutamide rapidly inhibits the rate of gluconeogenesis from substrates like lactate (B86563) and pyruvate. nih.gov Specifically, tolbutamide was found to inhibit the production of 14CO2 from [1-14C]pyruvate by 30%. nih.gov However, it does not affect gluconeogenesis from fructose (B13574) or glycerol. nih.gov Furthermore, tolbutamide enhances the inhibitory effect of insulin on glucagon-stimulated gluconeogenesis. nih.govresearchgate.net This effect is associated with an increased cellular concentration of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 and an inhibitor of fructose-1,6-bisphosphatase. nih.govresearchgate.net Tolbutamide achieves this by increasing the proportion of active 6-phosphofructo 2-kinase. nih.govresearchgate.net
| Substrate | Effect of Tolbutamide on Gluconeogenesis | Reference |
| Lactate | Inhibition | nih.gov |
| Pyruvate | Inhibition | nih.gov |
| Fructose | No effect | nih.gov |
| Glycerol | No effect | nih.gov |
Tolbutamide can increase the number and sensitivity of insulin receptors in peripheral tissues. patsnap.comdrugbank.com In a study using 3T3-L1 adipocytes, treatment with 1.5 mM tolbutamide for 2-3 days resulted in a 150-250% increase in the amount of bound 125I-insulin. nih.gov This increase was primarily due to a higher number of insulin receptors, with no significant change in the receptor's affinity for insulin. nih.gov This upregulation of insulin receptors contributes to the enhanced insulin sensitivity observed with tolbutamide treatment. patsnap.com
Mentioned Compounds
Apoptosis Induction in Pancreatic Beta-Cells: A Calcium-Dependent Mechanism
Tolbutamide, a first-generation sulfonylurea, has been observed to induce apoptosis, or programmed cell death, in pancreatic beta-cells through a mechanism that is dependent on intracellular calcium concentrations. nih.govcolab.ws Prolonged exposure to tolbutamide can trigger the apoptotic cascade in these insulin-producing cells. nih.gov
The process of beta-cell death initiated by tolbutamide is intrinsically linked to an increase in the intracellular Ca2+ concentration ([Ca2+]i). nih.govcolab.ws Tolbutamide functions by blocking ATP-sensitive potassium (KATP) channels in the beta-cell membrane. patsnap.com This inhibition leads to membrane depolarization, which in turn causes the opening of voltage-gated L-type Ca2+ channels and a subsequent influx of calcium ions into the cell. patsnap.comoup.com While this acute rise in [Ca2+]i is the primary mechanism for stimulating insulin secretion, sustained high levels of intracellular calcium can become cytotoxic and activate apoptotic pathways. nih.govpatsnap.com
Research conducted on pancreatic islets from both ob/ob mice and Wistar rats demonstrated that long-term incubation with 100 µM tolbutamide triggered apoptosis. nih.govcolab.ws The calcium-dependent nature of this process was confirmed by experiments where the blockade of Ca2+ influx prevented cell death. The introduction of agents that prevent the increase in [Ca2+]i, such as the L-type Ca2+ channel blocker D-600 (a methoxy (B1213986) derivative of verapamil) or the KATP channel opener diazoxide, was shown to inhibit the apoptosis induced by tolbutamide. nih.govcolab.ws This indicates that the sustained elevation of intracellular calcium is a critical step in the tolbutamide-induced apoptotic pathway in pancreatic beta-cells.
Table 1: Experimental Evidence for Calcium-Dependent Apoptosis Induced by Tolbutamide
| Experimental Model | Treatment | Key Finding | Implication | Citation |
|---|---|---|---|---|
| Pancreatic islets from ob/ob mice and Wistar rats | Long-term incubation with 100 µM tolbutamide | Induced apoptosis in pancreatic beta-cells, confirmed by DNA laddering and TUNEL assay. | Tolbutamide can initiate programmed cell death in beta-cells. | nih.govcolab.ws |
| Pancreatic islets from ob/ob mice and Wistar rats | Tolbutamide + 50 µM D-600 (Verapamil derivative) | Inhibited the tolbutamide-induced apoptosis. | Blocking Ca2+ influx through L-type channels prevents apoptosis. | nih.gov |
Molecular Interactions in In Vitro Cellular Models
In the rat insulinoma cell line, INS-1, the molecular actions of tolbutamide are significantly influenced by the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.govpurdue.edu Agents that elevate intracellular cAMP levels, such as forskolin (B1673556) (an adenylyl cyclase activator) or specific cAMP analogs, act in synergy with tolbutamide to enhance its effects on intracellular calcium signaling and insulin secretion. nih.govpurdue.edu
Studies have demonstrated that cAMP-elevating agents potentiate the effect of tolbutamide on increasing the cytosolic free Ca2+ concentration ([Ca2+]i). nih.gov While a non-stimulatory concentration of tolbutamide alone might be insufficient to significantly raise [Ca2+]i, the concurrent elevation of cAMP acts to left-shift the concentration-response relationship, meaning a lower concentration of tolbutamide becomes effective at initiating a Ca2+ signal. nih.gov This synergistic action is dependent on the activity of cAMP-dependent protein kinase A (PKA), as the effect can be inhibited by PKA blockers. nih.gov
The potentiation mechanism involves the modulation of L-type Ca2+ channels. nih.govpurdue.edu The cAMP signaling pathway appears to increase the sensitivity of these channels, leading to a greater influx of Ca2+ in response to the membrane depolarization caused by tolbutamide. nih.gov For instance, the EPAC-selective cAMP analog 8-pCPT-2′-O-Me-cAMP-AM has been shown to strongly potentiate insulin secretion stimulated by tolbutamide in INS-1 cells, an effect that is dependent on the activation of L-type Ca2+ channels. purdue.edu This suggests that cAMP signaling acts on a site proximal to, but functionally linked with, the L-type Ca2+ channel, thereby amplifying the primary action of tolbutamide. nih.gov
Table 2: Synergistic Effects of Tolbutamide and cAMP-Elevating Agents in Cellular Models
| Cellular Model | Agents Used | Observed Effect | Underlying Mechanism | Citation |
|---|---|---|---|---|
| Single rat pancreatic beta-cells | Tolbutamide + Forskolin / Dibutyryl cAMP | Marked additional increase in [Ca2+]i compared to tolbutamide alone. | Selective synergism via the cAMP-PKA pathway, increasing sensitivity to tolbutamide. | nih.gov |
| INS-1 cells | 200 µM Tolbutamide + 8-pCPT-2′-O-Me-cAMP-AM (≥2 µM) | Significant potentiation of insulin secretion. | Potentiation does not involve PKA but requires the activation of L-type Ca2+ channels. | purdue.edu |
Table of Mentioned Compounds
| Compound Name |
|---|
| 8-pCPT-2′-O-Me-cAMP-AM |
| ATP |
| Calcium |
| Cyclic AMP (cAMP) |
| D-600 |
| Diazoxide |
| Dibutyryl cAMP |
| Forskolin |
| Gliclazide |
| Glucose |
| Insulin |
| Potassium |
| Protein Kinase A (PKA) |
| Tolbutamide |
| Tolbutamide sodium |
Structure Activity Relationship Sar of Tolbutamide
Criticality of the Sulfonylurea Moiety for Receptor Binding
The sulfonylurea moiety is the pharmacophore of this class of drugs, indispensable for their biological activity. This central component is responsible for binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. The acidic nature of the sulfonylurea proton is a key feature, allowing it to form crucial hydrogen bonds and ionic interactions within the binding pocket of the SUR1 subunit. researchgate.netnih.gov
Research has pinpointed specific amino acid residues within the SUR1 that are critical for high-affinity tolbutamide (B1681337) binding. For instance, a single serine residue at position 1237 (S1237) in SUR1 has been identified as essential for the high-affinity block of the KATP channel by tolbutamide. nih.gov Mutation of this residue to tyrosine (S1237Y) abolishes this high-affinity interaction, underscoring the precise molecular recognition required for the drug's action. nih.gov This interaction is believed to stabilize the closed conformation of the channel, leading to membrane depolarization and subsequent insulin (B600854) release.
The general structure of sulfonylureas consists of an aryl sulfonyl group at the 1st position and an aliphatic group at the 3rd position of the urea (B33335) moiety. nih.gov This arrangement is fundamental for their mechanism of action, which involves targeting specific receptors in the β-cells of the islets of Langerhans. nih.gov
Impact of Alkyl Side Chain Variations on Lipophilicity and Binding Affinity
The N-butyl group of tolbutamide significantly contributes to the molecule's lipophilicity, which in turn influences its absorption, distribution, and binding affinity to the receptor. The length and nature of this alkyl side chain are critical determinants of the drug's potency and duration of action.
Variations in the alkyl side chain can have a profound impact on the molecule's properties. While N-methyl and N-ethyl substitutions on the terminal nitrogen generally result in inactive compounds, increasing the chain length to N-propyl and higher homologues leads to active compounds. researchgate.net However, there is an optimal length, as activity is reportedly lost when the N-substituent contains 12 or more carbon atoms. researchgate.net This suggests that the alkyl chain fits into a specific hydrophobic pocket within the SUR1 binding site.
The lipophilicity imparted by the alkyl group is crucial for the compound's ability to cross biological membranes and reach its target. However, it also influences the drug's metabolism. For example, a minor metabolic pathway for tolbutamide involves the oxidation of the butyl chain, which can affect its duration of action. nih.gov
| Alkyl Side Chain Variation | Relative Lipophilicity | Expected Binding Affinity |
| Ethyl | Lower | Reduced |
| Propyl | Moderate | Increased |
| Butyl (Tolbutamide) | Optimal | High |
| Pentyl | Higher | Potentially Reduced |
| Hexyl | Higher | Potentially Reduced |
This table provides a generalized representation of the expected trends based on SAR principles. Actual values can vary based on specific experimental conditions.
Influence of Benzene (B151609) Ring Substitutions on Potency and Duration of Molecular Action
Substitutions on the para-position of the benzene ring of tolbutamide have a significant impact on the drug's potency and duration of action. The nature of the substituent at this position can modulate the electronic properties of the aromatic ring and influence its metabolism.
For first-generation sulfonylureas like tolbutamide, small, non-polar substituents at the para-position are generally favored. The methyl group in tolbutamide is a prime example. Research has shown that various substituents, including methyl, acetyl, amino, chloro, and bromo groups, can enhance the hypoglycemic activity. researchgate.net These substitutions are thought to influence the molecule's interaction with the receptor and its metabolic stability. For instance, the primary metabolism of tolbutamide occurs via the oxidation of the p-methyl group to a carboxyl metabolite, which is less active. nih.gov Altering this group can therefore significantly change the drug's half-life.
The introduction of bulkier or more complex groups at the para-position, particularly an aryl carboxamidoalkyl group, leads to the second-generation sulfonylureas, which exhibit significantly enhanced potency. researchgate.net This highlights the importance of this position for optimizing the drug's interaction with the SUR1 receptor.
| Para-Substituent on Benzene Ring | Effect on Potency | Effect on Duration of Action |
| -CH₃ (Tolbutamide) | Moderate | Short |
| -Cl (Chlorpropamide) | Higher than Tolbutamide | Longer than Tolbutamide |
| -COCH₃ (Acetohexamide) | Moderate | Intermediate |
| Aryl Carboxamidoalkyl (e.g., in Glibenclamide) | Significantly Higher | Longer |
This table illustrates the general effects of different para-substituents on the activity of sulfonylureas.
Computational Chemistry and Molecular Modeling in SAR Studies
The advent of computational chemistry and molecular modeling has provided powerful tools to investigate the SAR of tolbutamide at an atomic level. These in silico methods allow for the visualization of drug-receptor interactions, the prediction of binding affinities, and the rational design of new analogues with improved properties. scirp.orgkrishisanskriti.org
Molecular docking studies have been employed to simulate the binding of tolbutamide and its analogues to the SUR1 subunit of the KATP channel. These studies have helped to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. researchgate.net For example, modeling can rationalize why the S1237 residue in SUR1 is critical for high-affinity tolbutamide binding by showing its proximity and potential for interaction with the sulfonylurea moiety. nih.gov
Quantitative structure-activity relationship (QSAR) studies have also been applied to sulfonylureas to develop mathematical models that correlate the chemical structures of these compounds with their biological activities. nih.govmedwinpublishers.com These models use various molecular descriptors, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors, to predict the hypoglycemic potency of new derivatives. medwinpublishers.com While specific, detailed QSAR studies on a wide range of tolbutamide analogues are not extensively published, the principles of QSAR have been instrumental in understanding the general SAR of the sulfonylurea class. These computational approaches continue to guide the development of new and more effective antidiabetic agents.
Metabolic Pathways and Biotransformation Chemistry of Tolbutamide
Phase I Metabolism: Oxidative Transformations
Phase I metabolism of tolbutamide (B1681337) primarily involves the oxidation of its p-tolyl substituent. These transformations increase the water solubility of the compound, preparing it for elimination. The key oxidative reactions include the oxidation of the p-methyl group and hydroxylation reactions.
Oxidation of the p-Methyl Group to Carboxyl Metabolite (1-butyl-3-p-carboxyphenylsulfonylurea)
The principal metabolic pathway for tolbutamide involves the oxidation of its para-methyl group to a carboxyl group. drugbank.com This transformation results in the formation of the major, inactive metabolite, 1-butyl-3-p-carboxyphenylsulfonylurea, also known as carboxytolbutamide (B18513). drugbank.comyoutube.com This oxidative process is sequential, beginning with hydroxylation of the methyl group to form an alcohol (hydroxytolbutamide), which is then further oxidized, likely via an aldehyde intermediate, to the final carboxylic acid metabolite. tandfonline.com This carboxylated metabolite is the most abundant form found in urine, with studies showing that approximately 75-85% of an oral dose is excreted as 1-butyl-3-p-carboxyphenylsulfonylurea within 24 hours. drugbank.comnih.gov
Hydroxylation to Hydroxytolbutamide (1-butyl-3-(p-hydroxymethyl)phenyl sulfonylurea)
The initial and rate-limiting step in the metabolism of tolbutamide is the hydroxylation of the p-methyl group to form 1-butyl-3-(p-hydroxymethyl)phenyl sulfonylurea, commonly referred to as hydroxytolbutamide or 4-hydroxytolbutamide (B1666332). tandfonline.comnih.gov This reaction is a classic example of benzylic carbon oxidation. jove.com The formation of hydroxytolbutamide is catalyzed by cytochrome P450 enzymes in the liver. nih.gov This primary metabolite is then rapidly oxidized to the carboxy metabolite. tandfonline.com
Monohydroxylation and Dihydroxylation Reactions
The metabolic transformation of tolbutamide is characterized by monohydroxylation, which is the introduction of a single hydroxyl group onto the tolbutamide molecule, specifically at the para-methyl position, to form hydroxytolbutamide. researchgate.net This initial hydroxylation is a critical step that precedes further oxidation. While monohydroxylation is the primary initiating reaction, subsequent oxidation to the carboxyl metabolite is the major pathway. Dihydroxylation reactions, the introduction of a second hydroxyl group, are not a significant feature of tolbutamide metabolism, which is dominated by the two-step oxidation of the single methyl group. researchgate.net
Enzymes Involved in Tolbutamide Metabolism
The oxidative biotransformation of tolbutamide is almost exclusively carried out by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases located primarily in the liver. youtube.com
Role of Cytochrome P450 (CYP) Isoforms: CYP2C9, CYP2C8, and CYP2C19
Several isoforms of the cytochrome P450 family are involved in drug metabolism, but tolbutamide metabolism shows a high degree of specificity.
CYP2C9: Extensive research has identified CYP2C9 as the principal enzyme responsible for the hydroxylation of tolbutamide. youtube.comnih.govfastercapital.com This isoform accounts for the vast majority of tolbutamide's metabolic clearance, estimated to be between 80% and 90%. nih.gov The activity of CYP2C9 is a major determinant of the rate of tolbutamide elimination. Genetic polymorphisms in the CYP2C9 gene can lead to significant interindividual variability in metabolic capacity, with some variants resulting in decreased enzyme activity and slower metabolism. nih.govnih.govnih.gov
CYP2C8: While CYP2C9 is the primary catalyst, the fact that it accounts for 80-90% of metabolism suggests minor pathways may exist. nih.gov The CYP2C subfamily, which includes CYP2C8, is crucial for the metabolism of many drugs. However, the specific contribution of CYP2C8 to tolbutamide metabolism is considered to be minor compared to CYP2C9.
CYP2C19: The role of CYP2C19 in tolbutamide metabolism appears to be insignificant. Studies investigating the impact of CYP2C19 genetic polymorphisms found no significant effect on the pharmacokinetics of tolbutamide. nih.gov While tolbutamide can act as an inhibitor of the CYP2C19 enzyme, it is not a significant substrate for it. wikipedia.org
Identification of CYP2C9 as the Primary Metabolizing Enzyme
The identification of CYP2C9 as the key enzyme in tolbutamide metabolism is supported by multiple lines of evidence. gbcbiotech.com In vitro studies using human liver microsomes have shown that tolbutamide hydroxylation is strongly inhibited by sulfaphenazole (B1682705), a selective inhibitor of CYP2C9. tandfonline.comnih.govnih.gov Furthermore, studies in individuals with different genetic variants of CYP2C9 have demonstrated a clear gene-dose effect, where individuals with alleles associated with lower enzyme activity exhibit significantly reduced tolbutamide clearance. nih.govnih.gov For these reasons, tolbutamide is widely used as a probe substrate to assess CYP2C9 activity both in vitro and in vivo. nih.govgbcbiotech.com
Data Tables
Table 1: Major Metabolites of Tolbutamide
| Metabolite Name | Chemical Name | Metabolic Reaction | Activity |
|---|---|---|---|
| Hydroxytolbutamide | 1-butyl-3-(p-hydroxymethyl)phenyl sulfonylurea | Hydroxylation | Inactive |
Table 2: Enzymes in Tolbutamide Metabolism
| Enzyme | Family | Role in Tolbutamide Metabolism | % Contribution (Approx.) |
|---|---|---|---|
| CYP2C9 | Cytochrome P450 | Primary enzyme for hydroxylation | 80-90% nih.gov |
| CYP2C8 | Cytochrome P450 | Minor or negligible role | Not well defined |
Compound Names Mentioned
1-butyl-3-(p-hydroxymethyl)phenyl sulfonylurea
1-butyl-3-p-carboxyphenylsulfonylurea
4-hydroxytolbutamide
Acetohexamide
Carboxytolbutamide
Chlorpropamide
Cytochrome P450
Hydroxytolbutamide
Sulfaphenazole
Tolbutamide
Tolbutamide sodium
Phase II Metabolism: Conjugation Reactions
Following Phase I metabolism, where tolbutamide is primarily oxidized into hydroxytolbutamide and subsequently to carboxytolbutamide, these metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolite, a process that typically increases water solubility and facilitates excretion. For tolbutamide, the principal Phase II reaction discussed in the literature is glucuronidation, while other common pathways like sulfation and methylation are not prominently reported.
Sulfation
Sulfation is a common Phase II metabolic pathway where a sulfonate group is added to a xenobiotic. However, in the case of tolbutamide, this pathway is not described as a major route of biotransformation. The primary metabolic cascade proceeds through oxidation rather than extensive conjugation by sulfotransferases.
Glucuronidation
Glucuronidation is a significant Phase II pathway for many drugs, and evidence suggests it plays a role in the clearance of tolbutamide's metabolites. The primary metabolite, hydroxytolbutamide, can undergo further metabolism through glucuronidation before its elimination. youtube.com Research utilizing advanced analytical techniques has identified specific glucuronide conjugates of tolbutamide metabolites. In a study on rat biological samples using liquid chromatography-radioisotope-mass spectrometry (LC-RI-MS), hydroxyl tolbutamide-O-glucuronide was identified as one of the novel metabolites. nih.gov This conjugation involves the transfer of glucuronic acid to the hydroxyl group of the metabolite, forming a more polar and readily excretable compound.
Methylation
Methylation, the addition of a methyl group, is another Phase II biotransformation reaction. However, similar to sulfation, this pathway is not reported as a significant route for the metabolism of tolbutamide or its primary oxidative metabolites. The metabolic fate of tolbutamide is dominated by the oxidation of its p-methyl group.
Metabolite Characterization and Chemical Structure Elucidation
The characterization and elucidation of the chemical structures of tolbutamide metabolites have been accomplished through a combination of chromatographic separation and advanced spectrometric techniques. The two principal metabolites are hydroxytolbutamide and carboxytolbutamide. nih.govnih.gov
The initial step in characterization involves separating the metabolites from the parent drug and from each other in biological samples like blood and urine. plu.mx High-performance liquid chromatography (HPLC) is a key technique used for this separation. Following separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for structural identification.
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has been instrumental in identifying and quantifying tolbutamide and its metabolites in plasma. researchgate.net More advanced methods, such as liquid chromatography-radioisotope-mass spectrometry (LC-RI-MS), have enabled the identification of a broader range of metabolites, including four previously unknown structures in rat samples. nih.gov These techniques provide precise mass-to-charge ratio data, which helps in determining the molecular formula and identifying structural fragments of the metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of molecules. While much of the NMR research has focused on the parent tolbutamide molecule in various states nih.govresearchgate.net, the principles are fundamental to confirming the structures of its metabolites. Techniques like 1H-NMR and 13C-NMR can definitively map the carbon-hydrogen framework, confirming the position of metabolic changes, such as the conversion of the methyl group to a hydroxymethyl or carboxyl group. nih.govunl.edu
The structures of the main tolbutamide metabolites have been well-established through these methods.
Table 1: Principal Metabolites of Tolbutamide
| Metabolite Name | Chemical Name | Molecular Formula | Activity |
|---|---|---|---|
| Hydroxytolbutamide | 1-butyl-3-(p-hydroxymethylphenyl)sulfonylurea | C12H18N2O4S | Active (equiactive with tolbutamide) mdpi.com |
Excretion Pathways of Tolbutamide and its Metabolites
The elimination of tolbutamide and its metabolites from the body occurs through multiple pathways, with renal excretion being the most significant. Both unchanged drug and its metabolites are eliminated via urine and feces. youtube.comdrugbank.com
The vast majority of an administered dose of tolbutamide is cleared through the kidneys after metabolic conversion. wikipedia.org Studies in humans show that approximately 75-85% of a single oral dose is excreted in the urine within 24 hours. drugbank.com The primary compound recovered in urine is the inactive metabolite, 1-butyl-3-p-carboxyphenylsulfonylurea. drugbank.com Both hydroxytolbutamide and carboxytolbutamide are measured in urine to assess the metabolic clearance of the drug. nih.gov Research in humanized-liver mice confirmed that urinary excretion is the predominant route, accounting for over 99% of the unchanged drug and its metabolites detected in the excreta. nih.gov
While urinary excretion is dominant, fecal and biliary routes also contribute to the elimination process. A comprehensive analysis in rats identified tolbutamide metabolites in plasma, urine, bile, and feces, confirming the involvement of these pathways. nih.gov
Table 2: Excretion of Tolbutamide
| Excretion Route | Percentage of Dose | Primary Compounds Excreted |
|---|---|---|
| Urinary | 75-85% drugbank.com | 1-butyl-3-p-carboxyphenylsulfonylurea (major), Hydroxytolbutamide drugbank.comnih.gov |
| Fecal | Minor pathway youtube.comdrugbank.com | Metabolites nih.gov |
| Biliary | Minor pathway | Metabolites nih.gov |
Analytical Chemistry Methodologies for Tolbutamide Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone for the separation and quantification of tolbutamide (B1681337) from complex biological samples. Its high resolving power allows for the isolation of the parent drug from its metabolites and other endogenous compounds.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and sensitive technique for the determination of tolbutamide in biological fluids like plasma. researchgate.net This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In a typical LC-MS setup, tolbutamide and its metabolites are first extracted from the plasma sample, often using liquid-liquid extraction with a solvent like ethyl acetate (B1210297). researchgate.net The extract is then injected into an LC system. A C18 column is commonly used for the chromatographic separation, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate or formic acid) to achieve efficient separation. researchgate.netwjpps.com
Following separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is frequently used, operating in positive ion mode to generate protonated molecules of the analytes. researchgate.net The mass spectrometer is then operated in selected ion monitoring (SIM) mode, where it selectively monitors the mass-to-charge ratio (m/z) corresponding to tolbutamide and its internal standard, providing high selectivity and sensitivity. researchgate.net LC-MS methods have been developed that are linear over a wide concentration range, for instance, from 10–20,000 ng/mL for tolbutamide, with a lower limit of quantification (LLOQ) of 10 ng/mL. researchgate.net
Table 1: Research Findings for Tolbutamide Analysis using LC-MS
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 10–20,000 ng/mL | researchgate.net |
| LLOQ (Plasma) | 10 ng/mL | researchgate.net |
| Extraction | Liquid-liquid extraction (ethyl acetate) | researchgate.net |
| Column | Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile-0.1% formic acid (gradient) | researchgate.net |
| Ionization | ESI (positive ion mode) | researchgate.net |
| MS Detection | Selected Ion Monitoring (SIM) | researchgate.net |
| Intra/Inter-day Precision | < 12% | researchgate.net |
| Accuracy | 88.8–109.7% | researchgate.net |
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much shorter analysis times. oup.comfda.gov.tw This technique is particularly valuable for high-throughput analysis required in clinical pharmacokinetic studies and for evaluating drug-drug interactions. nih.govnih.gov
UPLC-MS/MS methods for tolbutamide typically involve a simple sample preparation step, such as protein precipitation with acetonitrile. nih.govresearchgate.net The separation is achieved on a sub-2 µm particle column, such as an Acquity UPLC BEH C18 column. fda.gov.twnih.gov The short runtime, often under 5 minutes, is a key feature of UPLC methods. oup.commdpi.com
The detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This involves selecting the precursor ion of tolbutamide (e.g., m/z 271.0 or 271.1) and monitoring a specific product ion (e.g., m/z 155.0 or 172) after collision-induced dissociation. wjpps.comnih.gov This highly specific detection method minimizes interference from the sample matrix. nih.gov UPLC-MS/MS assays demonstrate excellent linearity over broad concentration ranges, such as 75-36,000 ng/mL, with high precision and accuracy. nih.gov
Table 2: Research Findings for Tolbutamide Analysis using UPLC-MS/MS
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 75–36,000 ng/mL | nih.gov |
| LLOQ | 4 ng/mL | researchgate.net |
| Sample Preparation | Protein precipitation | nih.govresearchgate.net |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | nih.gov |
| Runtime | 3.0 - 5.0 min | wjpps.comoup.com |
| Ionization | Electrospray Ionization (ESI), positive ion mode | researchgate.netnih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| MRM Transition | m/z 271.0 ➝ 155.0 or m/z 271 ➝ 172 | wjpps.comnih.gov |
| Intra/Inter-assay %CV | <13% | nih.gov |
High-performance affinity chromatography (HPAC) is a specialized technique used to investigate and quantify the binding interactions between drugs and proteins, such as human serum albumin (HSA). nih.gov This method is particularly useful for studying how modifications to proteins, like glycation in diabetic patients, affect drug binding. nih.govresearchgate.net
In HPAC, the protein of interest (e.g., normal or glycated HSA) is immobilized to a stationary phase within the chromatography column. nih.gov When a solution containing tolbutamide is passed through the column, the drug interacts with the immobilized protein. The strength of this interaction determines the retention time of the drug on the column. By analyzing the retention behavior through techniques like frontal analysis or zonal elution, key binding parameters can be determined. nih.govnih.gov
Studies using HPAC have shown that tolbutamide binds to glycated HSA following a two-site model, involving both strong and weak affinity interactions. nih.gov Research has indicated that the binding affinity of tolbutamide to HSA can increase with the level of protein glycation. For instance, the association equilibrium constant (Ka) for tolbutamide at its high-affinity sites on mildly glycated HSA was found to be 1.4-fold higher than on normal HSA. nih.gov Competition studies confirmed that tolbutamide binds at both Sudlow sites I and II on glycated HSA. nih.gov
Table 3: HPAC Findings for Tolbutamide Binding to Human Serum Albumin (HSA)
| Parameter | Normal HSA | Mildly Glycated HSA | Reference |
|---|---|---|---|
| Binding Model | Two-site model (high & low affinity) | Two-site model (high & low affinity) | nih.gov |
| High-Affinity Site Ka | Baseline | 1.4-fold increase vs. normal | nih.gov |
| Sudlow Site I Ka | Baseline | 1.2 to 1.3-fold increase vs. normal | nih.gov |
| Sudlow Site II Ka | Baseline | 1.1 to 1.4-fold increase vs. normal | nih.gov |
| Global Affinity (nKa') | 0.83 (± 0.02) | 1.47 (± 0.05) | nih.gov |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the chemical structure of tolbutamide and its metabolites. Mass spectrometry provides information on molecular weight and fragmentation, while NMR spectroscopy reveals the connectivity of atoms within the molecule.
Mass spectrometry is a critical tool for identifying tolbutamide and its metabolites by determining their molecular weight and fragmentation patterns. Different ionization techniques provide complementary information.
Electron Ionization (EI-MS): In EI-MS, high-energy electrons bombard the molecule, causing extensive fragmentation. The NIST mass spectrum for tolbutamide shows a molecular ion peak is not always prominent, but characteristic fragment ions are observed. The fragmentation pattern of sulfonylureas like tolbutamide often involves cleavage of the sulfonylurea bridge. nist.govnih.gov Key fragment ions for tolbutamide in EI-MS include those corresponding to the tolylsulfonyl group and the butyl isocyanate moiety.
Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecule [M+H]⁺. This is useful for confirming the molecular weight of the parent compound and its metabolites. researchgate.net For quantitative analysis, derivatization, such as methylation with diazomethane, can be employed before introduction into the mass spectrometer's ion source. researchgate.net
The fragmentation pathways under electrospray ionization (ESI), common in LC-MS, have also been studied. For tolbutamide, a common fragmentation involves the cleavage of the S-N bond, leading to the formation of the p-toluenesulfonamide (B41071) ion (m/z 172) and cleavage of the C-N bond to yield the protonated p-toluenesulfonyl isocyanate ion (m/z 155). wjpps.comnih.gov The study of these pathways is crucial for developing selective and specific MRM methods in tandem mass spectrometry. nih.gov
Table 4: Key Mass Spectrometry Fragments for Tolbutamide
| m/z | Proposed Fragment Identity | Ionization Method | Reference |
|---|---|---|---|
| 271 | [M+H]⁺ (Protonated Molecule) | ESI | wjpps.comnih.gov |
| 172 | p-toluenesulfonamide ion | ESI-MS/MS | nih.gov |
| 155 | p-toluenesulfonyl moiety | EI-MS, ESI-MS/MS | wjpps.comnist.gov |
| 91 | Tropylium ion (from tolyl group) | EI-MS | nist.gov |
| 56 | Butyl fragment | EI-MS | nist.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including tolbutamide. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netmdpi.com
Carbon-13 NMR (¹³C NMR): This technique is particularly powerful for structural assignment as it provides a distinct signal for each unique carbon atom in the molecule. Solid-state ¹³C NMR has been used to investigate the structural details of tolbutamide in complexes, for example, with cyclodextrins. nih.gov These studies can reveal which part of the tolbutamide molecule, such as the butyl moiety or the phenyl moiety, is interacting with the host molecule. For instance, in a complex with HP-β-cyclodextrin, the signals for the phenyl carbons of tolbutamide showed significant broadening, indicating that this part of the molecule was included within the cyclodextrin (B1172386) cavity. nih.gov This demonstrates the utility of ¹³C NMR in assigning specific parts of the molecule to particular intermolecular interactions.
¹H NMR is also used to confirm the structure and study interactions in solution. Chemical shift changes in the protons of tolbutamide upon binding to another molecule can identify the site of interaction. researchgate.net The unambiguous assignment of signals in both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR experiments, is fundamental for confirming the structure of tolbutamide and its derivatives. mdpi.com
Table 5: Illustrative ¹³C NMR Findings for Tolbutamide Complexation
| Moiety of Tolbutamide | Observation in HP-β-CyD Complex | Interpretation | Reference |
|---|---|---|---|
| Phenyl Moiety | Significant broadening of ¹³C NMR signals | Phenyl moiety is included in the host cavity | nih.gov |
| Butyl Moiety | Signals remained significantly sharper | Butyl moiety is predominantly outside the host cavity | nih.gov |
Infrared Spectroscopy for Chemical Bond Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. rsc.orgekb.eg By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. The atoms within the Tolbutamide molecule vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. rsc.org These vibrations, which include stretching and bending of the chemical bonds, are characteristic of the functional groups present, such as N-H, C=O, S=O, and C-N.
In the analysis of Tolbutamide, IR spectroscopy is instrumental in confirming the presence of its key chemical moieties. Although different polymorphic forms of Tolbutamide exhibit distinct crystal structures, the fundamental hydrogen bonding synthon, the urea (B33335) tape motif, remains similar across forms. researchgate.net However, subtle shifts in the vibrational frequencies, particularly in the regions associated with the toluene (B28343) and n-butyl groups, can be observed. nih.gov These spectral differences allow for the characterization and differentiation of various polymorphs. nih.gov
The analysis of a Tolbutamide-palladium complex provides further insight into the characteristic vibrational frequencies of the Tolbutamide molecule. For instance, the involvement of the enolic OH group in complexation is confirmed by the absence of its corresponding signal in the complex's spectrum. asianpubs.org A strong band observed around 3334 cm⁻¹ in the complex indicates the presence of coordinated water. asianpubs.org
Table 1: Characteristic Infrared Absorption Bands for Tolbutamide Functional Groups
| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Urea) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| S=O (Sulfonyl) | Stretching | 1350-1300 and 1170-1150 |
| C-N | Stretching | 1350-1000 |
Note: The exact wavenumbers can vary depending on the specific polymorphic form and the sample preparation method.
Crystal Structure Analysis
The solid-state properties of an active pharmaceutical ingredient are critically dependent on its crystal structure. For Tolbutamide, which is known to exist in multiple polymorphic forms, the analysis of its crystal structure is of paramount importance. rigaku.comrigaku.com
X-ray Diffraction for Polymorphic Forms and Crystal Lattice Arrangement
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystal, it diffracts into a unique pattern of specific directions, which is dependent on the internal arrangement of atoms. wikipedia.org This technique is fundamental for identifying and differentiating the various polymorphic forms of Tolbutamide. rigaku.comnih.gov
Tolbutamide is known to crystallize in at least five different polymorphic forms, commonly designated as Forms I, II, III, IV, and V. researchgate.netnih.govrigaku.com These polymorphs differ in their crystal lattice arrangements and molecular conformations, which arise primarily from torsional variations in the alkyl tail of the molecule. researchgate.net Each of these forms produces a distinct powder X-ray diffraction (PXRD) pattern, allowing for their unambiguous identification. rigaku.com For example, the PXRD pattern for a bulk powder of Tolbutamide can be compared against standard patterns for each known form to identify the phase present. rigaku.com
Researchers have successfully solved the crystal structures for Forms I, II, and III from single-crystal X-ray data, while the structure of Form IV was determined from conventional powder X-ray diffraction data. researchgate.net The technique is also sensitive enough to detect and quantify trace amounts of polymorphic impurities. Using a high-speed 1D detector with a benchtop XRD system, it is possible to detect as little as 1 wt% or less of a polymorphic impurity. rigaku.com For instance, in one analysis, a lot of Tolbutamide was found to be primarily Form I but contained 0.48 wt% of Form II. rigaku.com
Table 2: Differentiating Features of Tolbutamide Polymorphs via X-ray Diffraction
| Polymorphic Form | Method of Structure Solution | Key Differentiating Feature |
| Form I | Single Crystal X-ray Data researchgate.net | Thermodynamically stable at higher temperatures (beyond 353 K). researchgate.net Exhibits a solid-solid transition upon heating. researchgate.net |
| Form II | Single Crystal X-ray Data researchgate.net | The most thermodynamically stable polymorph from absolute zero to approximately 353 K. researchgate.net |
| Form III | Single Crystal X-ray Data researchgate.net | Exhibits a distinct powder diffraction pattern from other forms. rigaku.com |
| Form IV | Powder X-ray Diffraction (PXRD) Data researchgate.net | Obtained by spray-drying; known to convert to Form II when stored at 45°C and 75% relative humidity. nih.gov |
| Form V | Single Crystal X-ray Analysis (from XRD-DSC measurement) rigaku.com | Identified from a crystal grown during simultaneous XRD-DSC (Differential Scanning Calorimetry) measurements. rigaku.com |
Titrimetric Methods for Chemical Analysis
Titrimetric analysis, a classic quantitative chemical analysis method, remains a valuable tool for the assay of Tolbutamide. This method determines the concentration of the analyte (Tolbutamide) by reacting it with a solution of a known concentration, known as the titrant. nih.gov
For Tolbutamide, an acid-base titration is a straightforward and accurate method for determining its purity in a bulk sample. slideshare.net The method relies on the acidic nature of the sulfonylurea group. A precisely weighed sample of Tolbutamide is dissolved in a suitable solvent, typically a mixture of ethanol (B145695) and water, to ensure complete dissolution. nih.govslideshare.net This solution is then titrated with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521). slideshare.net
The endpoint of the titration, which signifies the completion of the reaction, can be detected visually using an indicator like phenolphthalein (B1677637). slideshare.net Alternatively, a potentiometric method using a pH electrode can be employed for more precise endpoint determination. nih.gov The volume of the sodium hydroxide solution required to neutralize the Tolbutamide is used to calculate the percentage purity of the sample based on its molecular weight. slideshare.net This method is valued for its simplicity, speed, and precision, making it suitable for routine quality control analysis. nih.gov
Table 3: Parameters for Titrimetric Assay of Tolbutamide
| Parameter | Specification |
| Type of Titration | Acid-Base Titration slideshare.net |
| Analyte | Tolbutamide slideshare.net |
| Solvent | Mixture of Ethanol and Water nih.govslideshare.net |
| Titrant | 0.1 M Sodium Hydroxide (NaOH) slideshare.net |
| Indicator | Phenolphthalein (for visual titration) slideshare.net |
| Detection | Visual or Potentiometric nih.govslideshare.net |
| Principle | Neutralization of the acidic sulfonylurea group |
Molecular Interactions and Non Clinical Pharmacology of Tolbutamide
Protein Binding Studies
Binding to Plasma Proteins, e.g., Human Serum Albumin (HSA)
Tolbutamide (B1681337) sodium exhibits significant binding to plasma proteins, with Human Serum Albumin (HSA) serving as its primary carrier in the bloodstream. nih.gov HSA, the most abundant protein in human plasma, possesses two principal drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). nih.gov Research, including equilibrium dialysis and Nuclear Magnetic Resonance (NMR) spectroscopy, has elucidated the nature of this interaction. The binding is characterized by both hydrophobic interactions, primarily through the tolyl group of tolbutamide, and hydrophilic interactions via its sulfonylurea group. researchgate.net
Studies confirm that tolbutamide binds to both Sudlow sites I and II on the HSA molecule. nih.gov This binding is a critical determinant of the drug's pharmacokinetic profile, as it influences its distribution, metabolism, and excretion. The interaction can be described by a two-site model, involving both strong, high-affinity interactions and weaker, low-affinity interactions. nih.gov Investigations using bovine serum albumin have reported association constants (K_a) for the high-affinity sites to be approximately 19.3 x 10³ M⁻¹. nih.gov
Impact of Glycation on Tolbutamide-HSA Binding Dynamics
Non-enzymatic glycation of HSA, a process accelerated in diabetic conditions due to elevated blood glucose, significantly alters the binding dynamics of tolbutamide. nih.govrsc.org This modification of the albumin structure can affect the binding of drugs, and studies have shown that the binding of tolbutamide itself may induce conformational changes in albumin that facilitate increased glycation. rsc.org
High-performance affinity chromatography studies have demonstrated that the binding affinity of tolbutamide to glycated HSA (gHSA) increases compared to normal, non-glycated HSA. The association equilibrium constants (K_a) for tolbutamide at its high-affinity sites on gHSA were found to be in the range of 0.8–1.2 × 10⁵ M⁻¹, representing up to a 1.4-fold increase when moving from normal HSA to a mildly glycated form. nih.gov More specifically, the affinity constant for tolbutamide at Sudlow site I increased by 1.2 to 1.3-fold, and at Sudlow site II, it increased by 1.1 to 1.4-fold on glycated HSA compared to normal HSA. nih.gov This enhanced binding in glycated albumin suggests potential alterations in the drug's free fraction in individuals with diabetes. nih.gov
Competitive Binding Displacement by Other Compounds (e.g., Aminophenazone, Salicylates)
The binding of tolbutamide to HSA is subject to competitive displacement by other compounds that share the same binding sites. This is particularly relevant for first-generation sulfonylureas like tolbutamide, which are considered more susceptible to displacement from their carrier proteins than later-generation agents. nih.gov Such displacement can increase the unbound, pharmacologically active concentration of the drug.
Salicylates, which are known to bind to Sudlow site I, can displace tolbutamide from HSA. nih.govdrugs.com This interaction is a well-documented mechanism that can potentiate the effects of tolbutamide. drugs.com Similarly, certain sulfonamides, such as sulfaphenazole (B1682705) and sulfadimethoxine (B1681780), have been shown to competitively inhibit tolbutamide binding to albumin, with sulfadimethoxine noted to substantially increase the free fraction of tolbutamide. nih.govnih.gov It has also been reported that aminophenazone can decrease the protein binding of tolbutamide. drugbank.com
Table 1: Impact of Glycation on Tolbutamide-HSA Binding Affinity
| Binding Site | Fold Increase in Association Constant (K_a) on Glycated HSA vs. Normal HSA |
|---|---|
| Overall High-Affinity Sites | Up to 1.4-fold |
| Sudlow Site I | 1.2 to 1.3-fold nih.gov |
| Sudlow Site II | 1.1 to 1.4-fold nih.gov |
In Vitro Drug-Drug Interaction Mechanisms
Enzyme Inhibition and Induction of Cytochrome P450 Enzymes by Co-administered Compounds
Tolbutamide is metabolized in the liver primarily by the Cytochrome P450 enzyme system, specifically CYP2C9. nih.govnih.gov Consequently, its metabolism can be significantly affected by other drugs that act as inhibitors or inducers of this enzyme.
Inhibition: Co-administration of CYP2C9 inhibitors can decrease the metabolic clearance of tolbutamide, leading to higher plasma concentrations. Strong CYP2C9 inhibitors like the sulfonamide, sulfaphenazole, have been shown to cause a significant increase in tolbutamide's area under the curve (AUC), with predictions of a 5.3 to 6.2-fold rise. nih.govnih.gov Other compounds shown to inhibit tolbutamide metabolism via CYP2C9 in vitro include:
Azole antimycotics: Ketoconazole (B1673606), miconazole, and clotrimazole (B1669251) are potent inhibitors. drugs.com
Cannabinoids: Several cannabinoids, particularly cannabidiolic acid (CBDA), have demonstrated strong inhibitory effects on CYP2C9-mediated tolbutamide metabolism. researchgate.net
Other Drugs: Tasisulam, a potent competitive inhibitor, and berotralstat, a weak inhibitor, have also been documented to inhibit CYP2C9. nih.goveuropa.eu Sertraline has shown a slight inhibitory effect on tolbutamide metabolism. wikipedia.org
Induction: Conversely, CYP2C9 inducers can accelerate the metabolism of tolbutamide, potentially reducing its efficacy. Co-administration of moderate inducers like bosentan (B193191) or strong inducers such as rifampin is expected to increase the clearance of tolbutamide. medex.com.bd
Prediction of Metabolic Inhibition Constants (Ki Values) from In Vitro Data
In vitro studies using human liver microsomes are crucial for predicting the potential for drug-drug interactions. By determining the concentration of a compound that produces 50% inhibition (IC50) of an enzyme's activity and the inhibition constant (Ki), the clinical significance of an interaction can be estimated.
For tolbutamide hydroxylase activity, various compounds have been studied. Sulfonamides generally exhibit competitive inhibition. drugs.com For sulfaphenazole, a potent competitive inhibitor, the Ki value has been determined to be 0.22 µM. drugs.com Substituted imidazoles, such as ketoconazole and miconazole, tend to produce non-competitive or mixed inhibition. drugs.com These in vitro kinetic parameters are fundamental inputs for physiologically based pharmacokinetic (PBPK) models, which can then simulate and predict the magnitude of drug interactions in a clinical setting. nih.govnih.gov
Table 2: In Vitro Inhibition of Tolbutamide Hydroxylase Activity
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| Sulfaphenazole | Competitive drugs.com | 0.5 drugs.com | 0.22 drugs.com |
| Miconazole | Mixed/Non-competitive drugs.com | 0.85 drugs.com | N/A |
| Clotrimazole | Mixed/Non-competitive drugs.com | 2.5 drugs.com | N/A |
| Ketoconazole | Mixed/Non-competitive drugs.com | 16.5 drugs.com | N/A |
| Primaquine | Mixed drugs.com | N/A | N/A |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Tolbutamide sodium |
| Human Serum Albumin (HSA) |
| Aminophenazone |
| Salicylates |
| Sulfaphenazole |
| Tasisulam |
| Ketoconazole |
| Miconazole |
| Clotrimazole |
| Cannabidiolic acid (CBDA) |
| Berotralstat |
| Sertraline |
| Bosentan |
| Rifampin |
| Primaquine |
| Sulfadimethoxine |
| L-tryptophan |
| Phenylbutazone |
| Warfarin |
| Chlorpropamide |
Effects of Altered Urine pH on Ionization State and Excretion
The renal excretion of drugs is significantly influenced by their ionization state, which is in turn dependent on the pH of the urine. nottingham.ac.uk Most pharmaceutical compounds are weak acids or weak bases. nottingham.ac.uk For a drug to be reabsorbed from the renal tubules back into the bloodstream, it must be in a lipid-soluble, non-ionized form to pass through cell membranes. Conversely, drugs in an ionized state are more water-soluble and are more readily excreted in the urine. nottingham.ac.ukclintox.org
Tolbutamide is primarily metabolized in the liver through the oxidation of its p-methyl group, which forms 1-butyl-3-p-carboxy-phenylsulfonylurea. drugs.com This major metabolite is inactive and highly soluble, particularly in the acidic pH range typical of urine. drugs.com Its solubility further increases as the urine pH becomes more alkaline, which helps prevent the formation of crystals in the urine (crystalluria). drugs.com Up to 75% of an administered dose of tolbutamide can be recovered in the urine as this carboxyl metabolite within 24 hours. drugs.comdrugbank.com
Non-Clinical Molecular Investigations
Effects on Intraocular Pressure (IOP) and Aqueous Humor Outflow via Ion Channels in Animal Models
Non-clinical research in animal models has investigated the potential effects of tolbutamide on ocular physiology, specifically on intraocular pressure (IOP) and aqueous humor dynamics. These studies suggest a role for ATP-sensitive potassium (KATP) channel modulation in these processes. fortunejournals.com
In a key study using New Zealand White rabbits, the topical application of a 0.5% tolbutamide suspension was shown to decrease IOP. fortunejournals.comfortunejournals.com This effect is believed to be mediated by the inhibition of KATP channels. fortunejournals.com Further investigations in Cynomolgus monkeys also demonstrated an IOP-lowering effect following tolbutamide administration. fortunejournals.comfortunejournals.com
A detailed analysis of aqueous humor dynamics in one animal model showed that tolbutamide increased both the production and the outflow of aqueous humor. fortunejournals.comfortunejournals.com However, the increase in outflow was substantially greater than the increase in production, leading to a significant net increase in outflow and a consequent reduction in IOP. fortunejournals.comfortunejournals.com For example, one experiment recorded a 158% increase in aqueous humor production but a 342% increase in outflow, resulting in a net outflow increase of 185%. fortunejournals.comfortunejournals.com These findings from animal models highlight that blockers of ATP-sensitive potassium channels, like tolbutamide, can lower IOP, suggesting that an ionic imbalance may be implicated in elevated IOP. fortunejournals.com
Table 1: Effect of Topical Tolbutamide on Aqueous Humor Dynamics in an Animal Model
| Parameter | Change with Tolbutamide |
|---|---|
| Aqueous Humor Production | +158% |
| Aqueous Humor Outflow | +342% |
| Net Outflow Increase | +185% |
Data sourced from a study on Cynomolgus monkeys. fortunejournals.comfortunejournals.com
Investigations of Insulin (B600854) Receptor Affinity Modulation in Adipocytes
The extrapancreatic effects of tolbutamide have been a subject of investigation, particularly its influence on insulin receptors in target tissues like adipocytes (fat cells). Studies using the 3T3-L1 adipocyte cell line as a model system have provided insights into these mechanisms.
Research has shown that exposing 3T3-L1 adipocytes to tolbutamide over several days leads to a significant increase in the amount of insulin that can bind to the cells. nih.gov This increase in binding capacity, which reached 150-250% of control levels after 2-3 days of exposure to 1.5 mM tolbutamide, was found to be primarily due to an elevation in the total number of cell-surface insulin receptors. nih.gov Crucially, the study determined that this effect was not caused by an alteration in the affinity of the individual receptors for insulin. nih.gov
Concurrent with the increase in insulin receptor numbers, the tolbutamide-treated adipocytes also exhibited a 1.5- to 2-fold higher rate of 2-deoxyglucose uptake compared to control cells, indicating enhanced glucose transport. nih.gov
Further research in animal models supports the concept of a post-receptor mechanism of action. A study on normal and obese-hyperglycemic mice treated with tolbutamide for several weeks found no change in the insulin receptor number or affinity on liver cell membranes from the treated normal mice. nih.gov This lack of direct effect on receptor affinity or number in liver cells, despite evidence of increased insulin action (e.g., increased glucose transport into muscle), suggests that the extrapancreatic effects of tolbutamide may occur at a post-insulin receptor location in the signaling pathway. nih.gov
Mechanisms of Hypoglycemic States in Research Models (e.g., Islet-Cell Adenomas in Experimental Settings)
The primary mechanism by which tolbutamide induces hypoglycemia is through its action on pancreatic beta-cells. patsnap.com In various research models, including isolated pancreatic islets from rats and mice, tolbutamide has been shown to stimulate the release of insulin. drugbank.compatsnap.com
The core mechanism involves the binding of tolbutamide to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the beta-cell membrane. drugbank.compatsnap.com This binding inhibits the channel, preventing the outflow of potassium ions. The subsequent reduction in potassium efflux leads to depolarization of the cell membrane. This change in membrane potential triggers the opening of voltage-gated calcium channels, allowing an influx of calcium ions into the cell. The rise in intracellular calcium is the critical signal that promotes the exocytosis of vesicles containing insulin, resulting in its release into the bloodstream. drugbank.compatsnap.com This mechanism is effective only when the beta-cells are functional and capable of producing insulin. patsnap.com
Studies on research models of islet cell adenomas (insulinomas) have utilized the robust insulin-releasing effect of tolbutamide as a diagnostic indicator. nih.govkisti.re.kr The exaggerated hypoglycemic response to tolbutamide in these cases is consistent with its direct stimulatory action on the tumorous beta-cells.
More detailed investigations in rat beta-cells have revealed additional ionic mechanisms. Some research suggests that tolbutamide can potentiate a volume-regulated anion channel current, an effect that is dependent on the glucose concentration. nih.gov This potentiation can lead to beta-cell swelling and contribute to the electrical activity that drives insulin secretion, suggesting that mechanisms beyond simple KATP channel closure may be involved. nih.gov Furthermore, studies on mouse islets pre-treated with tolbutamide indicate complex perturbations in the regulation of intracellular calcium, highlighting that chronic exposure to the compound does not simply result in a permanent inactivation of KATP channels but rather a more complex alteration of the cell's signaling machinery. uclouvain.be
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when assessing the hypoglycemic efficacy of tolbutamide sodium in preclinical models?
- Methodological Answer : Preclinical studies should employ randomized controlled trials (RCTs) with appropriate sample sizes to ensure statistical power. Use diabetic animal models (e.g., streptozotocin-induced rats) and include control groups (e.g., placebo, active comparator). Monitor blood glucose levels at standardized intervals post-administration. Ensure blinding during data collection to minimize bias. Dose-response curves should be established to identify effective and toxic thresholds. Experimental protocols must align with institutional ethical guidelines for animal studies .
Q. How can researchers validate the purity and stability of synthesized tolbutamide sodium batches?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity (>98% by area normalization). Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 6 months can assess degradation. Complementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) confirm structural integrity. Document batch-to-batch variability in solubility and crystalline form using X-ray diffraction (XRD) .
Q. What are the standard protocols for evaluating drug-drug interactions involving tolbutamide sodium?
- Methodological Answer : Conduct in vitro cytochrome P450 (CYP) inhibition assays (e.g., CYP2C9 isoform, critical for tolbutamide metabolism). Follow up with in vivo pharmacokinetic studies in animal models co-administered with known CYP inhibitors (e.g., fluconazole). Measure plasma concentrations of tolbutamide and metabolites via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to predict human interactions .
Advanced Research Questions
Q. How can contradictory findings in tolbutamide sodium’s pharmacokinetic variability across patient subgroups be resolved?
- Methodological Answer : Perform population pharmacokinetic (PopPK) analyses using nonlinear mixed-effects modeling (e.g., NONMEM). Stratify data by covariates like age, renal function, and genetic polymorphisms (e.g., CYP2C9*2/*3 alleles). Validate models with bootstrapping and visual predictive checks. Publish raw datasets to enable meta-analyses and address reproducibility concerns .
Q. What strategies optimize the formulation of tolbutamide sodium for enhanced bioavailability in geriatric populations?
- Methodological Answer : Develop age-appropriate formulations (e.g., orally disintegrating tablets) using co-processed excipients (e.g., mannitol-sorbitol blends) to improve solubility. Conduct bioavailability trials comparing AUC(0–24h) and Cmax between standard and novel formulations. Incorporate patient feedback on palatability and ease of administration. Use in vitro-in vivo correlation (IVIVC) models to reduce clinical trial costs .
Q. How do molecular dynamics simulations enhance understanding of tolbutamide sodium’s binding affinity to sulfonylurea receptors (SUR1)?
- Methodological Answer : Run all-atom molecular dynamics (MD) simulations (e.g., GROMACS) to model SUR1-tolbutamide interactions. Validate docking poses with cryo-EM structures of the SUR1-KATP channel complex. Calculate binding free energies using molecular mechanics Poisson-Boltzmann surface area (MM/PBSA). Compare results with mutagenesis studies to identify critical binding residues .
Q. What analytical frameworks address conflicting evidence on tolbutamide sodium’s cardiovascular risk in long-term use?
- Methodological Answer : Retrospective cohort studies with propensity score matching can adjust for confounders (e.g., diabetes severity). Use time-to-event analyses (Cox proportional hazards models) to evaluate cardiovascular endpoints (e.g., myocardial infarction). Collaborate with pharmacovigilance databases (e.g., FAERS) to detect rare adverse events. Transparently report competing risks and censoring criteria .
Methodological Guidelines
- Data Presentation : Tables must include 95% confidence intervals for pharmacokinetic parameters (e.g., t½, Vd) and p-values for hypothesis testing. Figures should use error bars for SEM and avoid 3D effects in graphs .
- Reproducibility : Share raw NMR spectra, chromatograms, and simulation input files as supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
